3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea
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Overview
Description
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea is a synthetic organic compound that features an adamantane moiety, a hydroxyphenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea typically involves the following steps:
Formation of the Schiff Base: The reaction between 2-hydroxybenzaldehyde and an amine derivative of adamantane under acidic or basic conditions to form the Schiff base.
Urea Formation: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The adamantane moiety can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Secondary amines.
Substitution Products: Functionalized adamantane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Antiviral Agents: The adamantane moiety is known for its antiviral properties, which could be explored in this compound.
Anticancer Agents: Potential use in cancer treatment due to its ability to interact with biological targets.
Industry
Materials Science: Used in the development of novel materials with unique properties.
Polymer Chemistry: As a monomer or additive in polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides a rigid, bulky structure that can enhance binding affinity, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
3-(adamantan-1-yl)-1-[(E)-[(2-hydroxyphenyl)methylidene]amino]urea is unique due to the combination of the adamantane moiety with a Schiff base and urea linkage, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-16-4-2-1-3-15(16)11-19-21-17(23)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14,22H,5-10H2,(H2,20,21,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZOQMLBHONNMH-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647112 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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